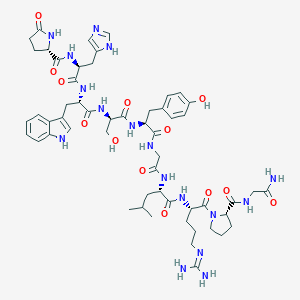

H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

Overview

Description

This peptide is a potent synthetic long-acting agonist of Gonadotropin-Releasing Hormone (GnRH) with D-tryptophan substitution at residue 6 . It mediates central control of reproduction by binding to GnRH receptors on pituitary gonadotropes and stimulating secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Physical and Chemical Properties Analysis

The molecular weight of this peptide is 1371.5 g/mol . Other physical and chemical properties such as solubility, stability, and half-life would depend on factors like pH, temperature, and the presence of other compounds.

Scientific Research Applications

Role in Gonadotropin Secretion

H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, structurally identified as a polypeptide, plays a crucial role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitaries of various species. This peptide represents the hypothalamic hormone regulating the secretion of both LH and FSH, indicating its significant role in the endocrine system (Schally et al., 1971).

Synthesis and Properties

The synthesis of this peptide has been successfully achieved using the solid-phase method, maintaining the physico-chemical and biological properties of the natural porcine LH-RHFSH-RH. This synthesis facilitates further studies on its biological activities and potential therapeutic applications (Matsuo et al., 1971).

Electronic Structure and Physicochemical Properties

A study on the electronic structure of this hormone has revealed insights into its physicochemical properties. Modeling the hormone's structure provided a deeper understanding of its interactions and potential roles in biological systems, particularly in relation to its receptor (Kubli-Garfias & Conn, 2000).

Mechanism of Action in the Pituitary Gland

This peptide is instrumental in the neuroendocrinology field, specifically in its mechanism of action in the anterior pituitary gland. It is known to stimulate the release of LH and FSH, playing a pivotal role in the regulation of reproductive hormones (Labrie et al., 1977).

Enzymatic Reactions and Cleavage

In addition to its hormonal functions, this peptide has been studied in the context of enzymatic reactions, particularly its cleavage by specific enzymes. Understanding these biochemical reactions provides insights into broader physiological processes and potential therapeutic targets (Blumberg et al., 1980).

Mechanism of Action

Target of Action

(D-Ser4)-LHRH, also known as H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland. These receptors play a crucial role in the regulation of reproduction .

Mode of Action

The compound binds to the GnRH receptors, triggering a cascade of intracellular events. This leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones are essential for the regulation of the reproductive system .

Biochemical Pathways

The binding of (D-Ser4)-LHRH to its receptor activates several biochemical pathways, including the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of intracellular calcium and activation of protein kinase C, respectively, which ultimately result in the release of LH and FSH .

Pharmacokinetics

The pharmacokinetics of (D-Ser4)-LHRH involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability is influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

The molecular and cellular effects of (D-Ser4)-LHRH’s action include the stimulation of LH and FSH release, which in turn regulate the function of the ovaries in females and testes in males. This can lead to effects such as ovulation in females and spermatogenesis in males .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (D-Ser4)-LHRH. Factors such as temperature, pH, and presence of other substances can affect the stability of the compound. Additionally, individual patient factors such as age, sex, health status, and genetic factors can influence the compound’s efficacy .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-ANBUGBOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

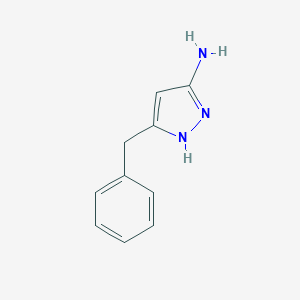

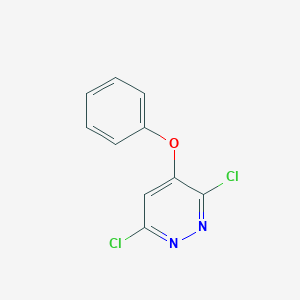

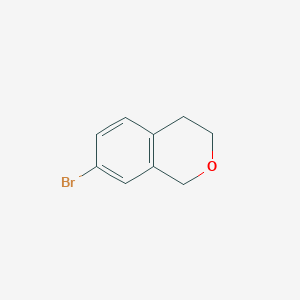

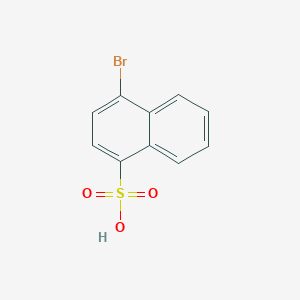

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)